6-Bromo-2,3-difluorobenzyl bromide
Overview
Description
6-Bromo-2,3-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms
Mechanism of Action
Target of Action
Benzylic halides, such as 6-bromo-2,3-difluorobenzyl bromide, are known to be reactive and can participate in various chemical reactions . These reactions often involve nucleophilic substitution or free radical mechanisms .
Mode of Action
The mode of action of this compound involves its interaction with other molecules through its reactive bromine atoms. In a typical reaction, the bromine atom is displaced by a nucleophile or removed in a free radical process . The exact mode of action can vary depending on the specific reaction conditions and the presence of other reactants .
Biochemical Pathways
It’s worth noting that benzylic halides are often used in organic synthesis, including the synthesis of pharmaceuticals and other biologically active compounds . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on its specific applications.
Result of Action
The molecular and cellular effects of this compound would depend on its specific applications. In general, the compound can react with various nucleophiles, leading to the formation of new chemical bonds . This could potentially result in the synthesis of new molecules, including biologically active compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the pH of the solution, and the temperature can all affect the compound’s reactivity . Moreover, the compound’s stability could be affected by exposure to light, heat, or certain chemicals.
Biochemical Analysis
Biochemical Properties
6-Bromo-2,3-difluorobenzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. The compound is often used as a reagent in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atoms. These interactions are crucial for the synthesis of more complex molecules in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause changes in the expression of certain genes, which can lead to alterations in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form covalent bonds with nucleophiles makes it a potent inhibitor of certain enzymes, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, it can cause toxic or adverse effects, including tissue damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-difluorobenzyl bromide typically involves the bromination of 2,3-difluorotoluene. One common method includes the reaction of 2,3-difluorotoluene with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under light irradiation. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified by silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative brominating agents such as N-bromosuccinimide (NBS) may be employed to achieve higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding difluorobenzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include difluorobenzyl derivatives.
Scientific Research Applications
6-Bromo-2,3-difluorobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological disorders.
Materials Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used in the study of biological pathways and the development of chemical probes for biological research.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzyl bromide: Similar structure but lacks the additional bromine atom.
2,6-Difluorobenzyl bromide: Similar structure with fluorine atoms at different positions.
4-Bromo-2,3-difluorobenzyl bromide: Similar structure with the bromine atom at a different position.
Uniqueness
6-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions. The compound’s ability to undergo various types of reactions and its applications in diverse fields further highlight its uniqueness .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCUAMBAPDZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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